2-amino-3-(N-ethylanilino)propan-1-ol

Lipophilicity Drug-likeness N-alkyl SAR

Researchers designing antimalarial leads or chiral organocatalysts often face limited access to γ-amino alcohol scaffolds with precise lipophilicity control. 2-Amino-3-(N-ethylanilino)propan-1-ol bridges this gap as a versatile intermediate. • XLogP3 0.9 and TPSA 49.5 Ų align with blood-stage antiplasmodial activity windows. • Primary amine enables regioselective amide, sulfonamide, or urea library synthesis without hydroxyl interference. • Five rotatable bonds support metal coordination in catalytic complexes. Supplied in research quantities with documented purity.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
Cat. No. B8640652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(N-ethylanilino)propan-1-ol
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCN(CC(CO)N)C1=CC=CC=C1
InChIInChI=1S/C11H18N2O/c1-2-13(8-10(12)9-14)11-6-4-3-5-7-11/h3-7,10,14H,2,8-9,12H2,1H3
InChIKeyDZWNRYZUFMYBPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Baseline for 2-Amino-3-(N-ethylanilino)propan-1-ol


2-Amino-3-(N-ethylanilino)propan-1-ol (PubChem CID 64796105) is a synthetic N-aryl amino alcohol featuring a propan-1-ol backbone with a primary amine at position 2 and an N-ethylanilino substituent at position 3 [1]. The compound belongs to the broader arylamino alcohol (AAA) class, a chemotype with established antiplasmodial activity demonstrated by drugs such as mefloquine and lumefantrine [2]. This racemic small molecule (C₁₁H₁₈N₂O, MW 194.27 g/mol) presents two hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3 of 0.9, and a topological polar surface area (TPSA) of 49.5 Ų [1]. Its structure combines an aliphatic amino alcohol core with an aromatic N-ethylanilino group, positioning it as a versatile intermediate for further synthetic elaboration.

Arylamino alcohol scaffold for antimalarial research
N-ethyl substitution for lipophilicity profiling
Primary amine handle for conjugation chemistry

Why Structural Analogs Cannot Replace This Scaffold


The 2-amino-3-(N-ethylanilino)propan-1-ol scaffold integrates three critical pharmacophoric elements—a primary amine, a 1-propanol hydroxyl, and an N-ethyl-N-phenyl tertiary amine—whose substitution pattern directly governs lipophilicity, hydrogen-bonding capacity, and molecular flexibility. Replacing the N-ethyl group with N-methyl alters the computed XLogP3 from 0.9 to 0.5, a shift that can affect membrane permeability and target engagement in cellular assays [1][2]. Removing the primary amine entirely, as in 1-(N-ethylanilino)propan-2-ol, reduces the hydrogen bond donor count from 2 to 1 and eliminates a key nucleophilic site for conjugate formation, fundamentally altering reactivity and biological interaction potential [1]. These structural variations are not interchangeable; they produce quantifiable differences in physicochemical properties that translate into divergent synthetic utility and, where class-level data exist, distinct biological activity profiles.

N-Methyl vs. N-Ethyl Substitution
N-methyl analog may shift lipophilicity, altering membrane partitioning and extraction behavior.
Des-Amino Analog (Loss of Primary Amine)
Removal of the primary amine reduces hydrogen bond donor count and eliminates a key conjugation site.
Racemic Mixture vs. (S)-Enantiomer
Undefined enantiomeric excess in racemate may confound stereochemistry-dependent biological assays.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Gain with N-Ethyl vs. N-Methyl Substitution

The target compound carries an N-ethyl substituent that produces a computed XLogP3 of 0.9, compared to 0.5 for the N-methyl positional isomer 1-amino-3-(N-methylanilino)propan-2-ol. This 0.4 log unit increase reflects the additional methylene group's contribution to lipophilicity, a parameter known to influence passive membrane permeability and oral bioavailability in the broader arylamino alcohol class [1][2].

Lipophilicity (XLogP3)
Reported
Target: XLogP3 = 0.9
N-Methyl analog: 0.5
Δ = +0.4
Supports lipophilicity-driven partitioning behavior.
Computed by XLogP3 algorithm; may differ from experimental logP.
Lipophilicity Drug-likeness N-alkyl SAR

Hydrogen Bond Donor Advantage Over Des-Amino Analog

The target compound possesses two hydrogen bond donors (one primary amine, one hydroxyl), whereas the des-amino analog 1-(N-ethylanilino)propan-2-ol (CAS 16078-88-9) has only one HBD (hydroxyl only). This doubling of HBD capacity enables the target compound to engage in more extensive hydrogen bonding networks, which is critical for enzyme active site recognition, substrate binding, and the formation of stable secondary interactions in biological systems [1].

Hydrogen Bond Donors
Reported
Target: HBD = 2 (amine + OH)
Des-amino analog: HBD = 1
Additional amine donor supports conjugation.
Key handle for amide coupling and Schiff base chemistry.
Hydrogen bonding Receptor binding Conjugate chemistry

Rotatable Bond Flexibility vs. N-Methyl Analog

The N-ethyl group in the target compound contributes to a rotatable bond count of 5, compared to 4 for the N-methyl analog 1-amino-3-(N-methylanilino)propan-2-ol. This additional rotatable bond introduces greater conformational flexibility, which can favor entropy-driven binding to flexible protein pockets—a property noted in structure-activity relationship studies of arylamino alcohol antimalarials where N-alkyl chain length modulated potency [1][2][3].

Rotatable Bonds
Reported
Target: 5 rotatable bonds
N-Methyl analog: 4
Complexity: 146 vs. 135
Supports conformational sampling in docking.
Class-level SAR; may influence target engagement.
Molecular flexibility Conformational sampling Target engagement

Enantiomerically Pure (S)-Form Availability

The (S)-enantiomer, (S)-2-amino-3-(ethyl(phenyl)amino)propan-1-ol (CAS 1048350-75-9), is commercially available with specified enantiomeric purity from suppliers including CymitQuimica (min. 95% purity) and MolCore (NLT 98% purity) . In contrast, the racemic mixture (target compound) is typically supplied at 95% purity without defined enantiomeric excess. For arylamino alcohols, stereochemistry at the β-amino alcohol carbon is known to be critical—as evidenced by the clinical distinction between ephedrine enantiomers—making access to a defined enantiomer essential for structure-activity relationship studies .

Enantiomeric Purity
Data to verify
(S)-enantiomer: ≥95% purity
Racemate: 95%, undefined ee
Supports stereochemical-control studies.
Supplier specification; verify enantiomeric excess.
Chiral resolution Stereochemistry Enantiomeric purity

Class-Level Antiplasmodial Activity of γ-Amino Alcohols

While no direct antiplasmodial IC₅₀ data exist specifically for 2-amino-3-(N-ethylanilino)propan-1-ol, the compound shares the γ-amino alcohol chemotype that has been extensively validated in the arylamino alcohol class. In a comprehensive 2016 study, structurally related 1-aryl-3-substituted propanol derivatives (APD series) demonstrated IC₅₀ ≤ 0.19 μM against drug-sensitive D6 strain and IC₅₀ ≤ 0.40 μM against multidrug-resistant FCR-3 strain of P. falciparum. Lead compound 22 from this series achieved 98 ± 1% parasitemia reduction in vivo with complete cure and no observable toxicity [1]. The target compound's N-ethylanilino pharmacophore mimics the N-aryl substitution pattern present in these active APD compounds, supporting its potential utility in antimalarial research programs.

Antiplasmodial Activity
Class-level
APD series IC50 ≤ 0.19 μM (D6 strain)
98% parasitemia reduction in vivo
Supports antiplasmodial scaffold selection.
No direct IC50 for target compound; class-level inference.
Antimalarial Antiplasmodial Arylamino alcohol

Optimal Procurement and Research Scenarios


Antimalarial Lead Optimization via Arylamino Alcohol Scaffold

The N-ethyl substitution on the anilino nitrogen provides XLogP3 = 0.9, positioning this compound within the lipophilicity range favorable for blood-stage antimalarial activity as established by the APD compound series [1]. The primary amine at position 2 serves as a synthetic anchor for generating diverse amide, sulfonamide, or urea libraries for structure-activity relationship exploration. Researchers should prioritize this scaffold when the goal is to systematically vary N-alkyl chain length while maintaining the γ-amino alcohol backbone—a strategy directly informed by SAR findings that the γ-amino alcohol moiety is critical for antiplasmodial potency [1].

Stereochemistry-Activity Studies with (S)-Enantiomer

When stereochemical influence on biological activity must be rigorously controlled, the (S)-enantiomer (CAS 1048350-75-9) specified at ≥95% purity should be procured instead of the racemic mixture. This is particularly relevant given the established precedent in the ephedrine class, where (1S,2S)-pseudoephedrine and (1R,2S)-ephedrine exhibit distinct pharmacological profiles. The defined enantiomer enables unambiguous interpretation of potency, selectivity, and toxicity data without confounding contributions from the opposite enantiomer.

Chiral Building Block for Asymmetric Synthesis

With two hydrogen bond donors and three acceptors, this compound is well-suited as a chiral ligand precursor or organocatalyst scaffold in asymmetric synthesis [1]. The combination of primary amine nucleophilicity and hydroxyl group functionality enables regioselective derivatization—e.g., N-acylation or O-silylation—without mutual interference. The five rotatable bonds provide conformational flexibility that can facilitate metal coordination in catalytic complexes.

Lipophilicity Benchmark for QSAR Model Development

The computed XLogP3 of 0.9, coupled with TPSA 49.5 Ų and HBD 2 / HBA 3 profile, makes this compound a useful data point in quantitative structure-activity relationship (QSAR) models exploring the N-alkyl anilino alcohol chemical space [1]. Its properties bridge the gap between the more polar N-methyl analog (XLogP3 0.5) and the more lipophilic des-amino analog (XLogP3 2.7), making it a strategically positioned compound for probing lipophilicity-activity relationships.

Application
Selection Property
Validation Focus
Arylamino alcohol lead optimization
N-ethyl substitution lipophilicity
Arylamino alcohol SAR profiling
Stereochemistry-activity studies
(S)-enantiomer purity
Enantiomer-specific assay response
Asymmetric synthesis building block
Primary amine and hydroxyl groups
Regioselective derivatization
QSAR model development
Computed lipophilicity and HBD/HBA
Lipophilicity-activity relationship
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